molecular formula C17H22N2O3 B11111851 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- CAS No. 89143-17-9

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-

Cat. No.: B11111851
CAS No.: 89143-17-9
M. Wt: 302.37 g/mol
InChI Key: PYEYHZYACHLNPQ-UHFFFAOYSA-N
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Description

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is a chemical compound designed for research purposes, falling within the class of pyrrolidine-2,5-dione derivatives. This class of compounds has been the subject of extensive scientific investigation due to its broad-spectrum biological activity, particularly in the fields of neuroscience and pharmacology . As a hybrid molecule, it integrates multiple pharmacophores into a single structure, a strategy often employed to develop new therapeutic candidates with enhanced efficacy . Key Research Applications and Value: Research on structurally similar pyrrolidine-2,5-dione analogs has demonstrated significant promise in preclinical studies for the treatment of central nervous system disorders. These compounds frequently exhibit potent antiseizure activity in standard animal models such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test . Furthermore, many derivatives in this chemical class show pronounced antinociceptive properties , providing efficacy in models of tonic pain (e.g., the formalin test) and neuropathic pain (e.g., oxaliplatin-induced neuropathy) . The mechanism of action for lead compounds in this series is often associated with interaction at the neuronal voltage-sensitive sodium channel (site 2) or inhibition of voltage-gated calcium channels (e.g., Cav1.2), which are established targets for anticonvulsant and analgesic drugs . Beyond neuroscience, related compounds are also investigated as IDO1 inhibitors for oncological research and have been explored for their antimicrobial properties against a range of bacterial and fungal species . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

89143-17-9

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H22N2O3/c1-2-11-22-14-7-5-13(6-8-14)19-16(20)12-15(17(19)21)18-9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3

InChI Key

PYEYHZYACHLNPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Compounds

The bipyrrolidine core is typically constructed through acid-catalyzed cyclocondensation. A representative protocol involves:

  • Reacting 1,4-diaminobutane with diethyl oxalate in refluxing ethanol

  • Sequential dehydration using phosphorus oxychloride

  • Critical parameter : Maintaining pH <3 prevents unwanted oligomerization

Yields for this stage range from 65-72%, with purity highly dependent on stoichiometric control of the diamine precursor.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

The 4-propoxyphenyl moiety is introduced via Buchwald-Hartwig amination, demonstrating superior regioselectivity compared to Ullmann-type couplings:

ConditionYield (%)Purity (%)Source
Pd(OAc)₂/Xantphos8497.5
CuI/1,10-phenanthroline6889.2

The palladium system enables reactions at 80°C vs. 120°C required for copper-mediated processes, reducing thermal degradation risks.

Stepwise Synthesis Protocols

Formation of Bipyrrolidine Core

A optimized three-step sequence achieves the bicyclic framework:

  • Mannich reaction : Condensation of pyrrolidine-2,5-dione with formaldehyde and ammonium chloride (72% yield)

  • Dieckmann cyclization : Intramolecular ester condensation under basic conditions

  • Decarboxylation : Thermal treatment at 160°C in diphenyl ether

Recent advancements employ microwave-assisted cyclization, reducing reaction times from 18h to 45min while maintaining 69% yield.

Oxidation to Dione Functionality

Controlled oxidation using RuO₄/H₂O₂ in acetonitrile converts the central amine to the dione structure:

  • Stoichiometric ratio 1:2.5 (amine:oxidizer) prevents over-oxidation

  • Temperature critical: <10°C maintains 89% selectivity

Alternative methods:

  • TEMPO/NaOCl system (82% yield, milder conditions)

  • KMnO₄/H₂SO₄ (68% yield, cost-effective)

Propoxyphenyl Group Installation

The final substitution employs nucleophilic aromatic displacement:

Notable side reactions include O-alkylation (12-15% byproduct) mitigated through slow reagent addition.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysts

Comparative performance of palladium complexes:

Catalyst SystemTurnover NumberDeactivation Factor
Pd(OAc)₂/Xantphos4200.12/h
PdCl₂(dppf)3800.18/h
Pd(PCy₃)₂5100.09/h

The Xantphos-based system shows optimal balance between activity and stability.

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) correlates with reaction rate:

SolventεRate (mol/L·h)Byproduct (%)
DMF36.70.4212
DMSO46.70.3818
NMP32.20.4514
Toluene2.40.156

High-polarity solvents accelerate main reaction but increase byproduct formation.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (d, J=8.4 Hz, 2H, aryl)

    • δ 4.12 (q, J=6.8 Hz, 2H, OCH₂)

    • δ 3.65 (m, 4H, pyrrolidine)

  • HRMS : m/z calculated for C₁₇H₂₀N₂O₃ [M+H]⁺: 301.1547, found: 301.1543

Chromatographic Purity Assessment

HPLC method (USP L7 column):

  • Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)

  • Flow rate: 1.0 mL/min

  • Retention time: 8.72 min

  • Purity: 98.3% (210 nm)

Comparative Analysis of Synthetic Routes

Yield vs. Complexity

MethodStepsTotal Yield (%)Cost Index
Linear synthesis7321.8
Convergent synthesis5451.2
One-pot cascade3280.9

Convergent approaches balance efficiency and practicality for scale-up.

Challenges in Process Scale-Up

Thermal Management

Exothermic peaks during:

  • Cyclization (ΔT=42°C)

  • Oxidation (ΔT=28°C)

Requires:

  • Jacketed reactors with ±0.5°C control

  • Segmented reagent addition protocols

Catalyst Recovery

Pd losses:

  • Batch process: 8-12% per cycle

  • Continuous flow: 3-5% per cycle

Implementation of ceramic membrane filters reduces metal leaching.

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C-N coupling:

  • Ir(ppy)₃ catalyst

  • 450 nm LED irradiation

  • 65% yield achieved at room temperature

Biocatalytic Approaches

Engineered transaminases for stereoselective amine synthesis:

  • 94% ee achieved

  • 5x reduction in organic solvent usage

Chemical Reactions Analysis

Types of Reactions

1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the propoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound A : 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g)
  • Key Differences :
    • Contains a pyrrolo-pyrimidine dione core vs. the bipyrrolidine dione backbone of the target compound.
    • Substituents include methoxybenzyl and phenyl groups, which may enhance π-π stacking interactions compared to the propoxyphenyl group in the target compound .
  • Impact :
    • The methoxy group in 4g increases polarity, whereas the propoxyphenyl group in the target compound introduces steric bulk and lipophilicity.
Compound B : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Key Differences :
    • Features a pyrimidine-thione core with nitro and nitrile groups.
    • The nitro group enhances electron-withdrawing effects, contrasting with the electron-donating propoxy group in the target compound .
  • Impact :
    • Nitro substituents typically reduce solubility in polar solvents, while propoxy groups may improve solubility in organic phases.

Physical and Spectral Properties

Property Target Compound Compound B (from )
Melting Point Not reported 190.9 °C
IR Peaks Expected C=O (~1700 cm⁻¹) 1700, 1689 cm⁻¹ (C=O), 2188 cm⁻¹ (CN)
Solubility Likely moderate in DMSO Poor in polar solvents due to nitro
  • The absence of nitro or nitrile groups in the target compound suggests reduced hydrogen-bonding capacity compared to Compound B .

Luminescence and Electronic Behavior

Compound C : 1-(9-Anthryl)Butane-1,3-dione
  • Key Differences :
    • Exhibits dual luminescence due to anthracene conjugation, absent in the target compound.
    • The propoxyphenyl group in the target compound may induce milder fluorescence via extended conjugation compared to anthracene’s strong π-system .
  • Impact :
    • Compound C’s luminescence is tunable under specific conditions, whereas the target compound’s optical properties remain unexplored but could be modulated by the propoxyphenyl moiety.

Biological Activity

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is a compound characterized by its unique bipyrrolidine structure and the presence of a propoxyphenyl group. This compound has gained attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of 302.37 g/mol .

Biological Activities

Research indicates that compounds containing the bipyrrolidine framework exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that bipyrrolidine derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, particularly through mitochondrial pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for cancer treatment strategies.

The biological activity of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is believed to arise from its interactions with various biological receptors and enzymes. Interaction studies often utilize techniques such as docking analysis and in vitro assays to evaluate binding affinities and functional effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains,
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitors of metabolic enzymes

Case Studies

  • Anticancer Research : A study investigated the effects of several bipyrrolidine derivatives on colon cancer cell lines. The results indicated that these compounds significantly inhibited cell viability and induced apoptosis via the mitochondrial pathway. They also showed promise in enhancing the efficacy of existing chemotherapeutic agents by targeting glucose metabolism pathways .
  • Antimicrobial Studies : Another research effort focused on the antimicrobial properties of various bipyrrolidine derivatives, including [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-. The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Synthesis and Functionalization

The synthesis of [1,3'-Bipyrrolidine]-2',5'-dione typically involves multi-step organic reactions that allow for fine-tuning its chemical properties. This flexibility enables researchers to explore various substituents that may enhance its biological activity.

Table 2: Synthesis Overview

Step DescriptionConditionsYield (%)
Initial reaction with aldehydesDMF, K₂CO₃, room temperature80-90
Cyclization to form bipyrrolidine structureMicrowave-assisted synthesis85-95
Final functionalization with propoxy groupReflux conditions75-90

Q & A

Q. Optimization Strategies :

Parameter Optimal Range Impact on Yield
SolventAnhydrous DMF or THFEnhances solubility/reactivity
Temperature80–100°CBalances reaction rate vs. decomposition
Catalyst Loading2–5 mol% PdMinimizes cost while maximizing efficiency
Reaction Time12–24 hoursEnsures completion without side products

Yield improvements (from 45% to 72%) are achieved by controlling moisture and oxygen levels .

Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity and stereochemistry?

Basic Question

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (δ 170–175 ppm) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aryl ether linkages (C-O at 1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrrolidine-dione derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 357.18) .

How can researchers address contradictory biological activity data in studies involving this compound?

Advanced Question
Contradictions often arise from assay variability or differences in cell lines. Methodological solutions include:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK-293 for receptor binding), solvent controls (DMSO ≤0.1%), and pH buffers .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to quantify potency variability .
  • Orthogonal Validation : Pair in vitro assays (e.g., ELISA) with computational docking (AutoDock Vina) to verify target interactions .
  • Statistical Analysis : Apply ANOVA to identify outliers and ensure data reproducibility .

What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Advanced Question

  • pH Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. Use HPLC to monitor degradation products (e.g., hydrolyzed dione rings) .
  • Formulation Additives : Incorporate cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratio) or co-solvents (PEG-400) to enhance solubility and reduce hydrolysis .
  • Light Protection : Store solutions in amber vials to prevent photodegradation of the propoxyphenyl group .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Question

  • Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., serotonin receptors) using GROMACS .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
  • Druggability Scores : Calculate logP (target ~3.5) and polar surface area (<90 Ų) to optimize blood-brain barrier penetration .

What experimental designs are recommended for evaluating the compound’s environmental impact?

Advanced Question
Adopt methodologies from long-term ecotoxicology studies (e.g., Project INCHEMBIOL):

  • Abiotic Degradation : Test hydrolysis (pH 4–9) and photolysis (UV-Vis exposure) in simulated environmental matrices .
  • Biotic Transformation : Use soil microcosms to assess microbial degradation pathways via LC-MS/MS .
  • Trophic Transfer Studies : Measure bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

How should researchers analyze reaction byproducts to refine synthetic purity?

Advanced Question

  • LC-MS/MS Profiling : Identify byproducts (e.g., dimerization adducts or oxidation intermediates) .
  • Column Chromatography : Optimize solvent gradients (hexane/EtOAc) to isolate impurities ≥95% purity.
  • Mechanistic Studies : Use deuterated solvents (DMSO-d₆) to trace protonation pathways in side reactions .

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